N-[2-(3-aminophenoxy)ethyl]acetamide: Structural Properties, Chemoselectivity, and Applications in Medicinal Chemistry
N-[2-(3-aminophenoxy)ethyl]acetamide: Structural Properties, Chemoselectivity, and Applications in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing linkers and pharmacophores that balance conformational flexibility with optimal physicochemical properties. N-[2-(3-aminophenoxy)ethyl]acetamide (CAS: 1171153-22-2) has emerged as a highly versatile bifunctional building block. By bridging an electron-rich aromatic amine with a neutral, hydrogen-bonding acetamide via an ethoxy spacer, this compound offers exceptional chemoselectivity for orthogonal derivatization.
This technical guide dissects the structural causality, reactivity profiles, and self-validating synthetic protocols associated with this molecule, providing a comprehensive framework for drug development professionals looking to integrate this moiety into complex active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Elucidation
The utility of N-[2-(3-aminophenoxy)ethyl]acetamide stems from its highly favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The molecule is small enough to serve as a linker without significantly inflating the molecular weight of the final drug candidate, while its polar surface area is perfectly tuned for hydrogen-bonding interactions.
Quantitative Data Summary
Below is a consolidated table of the compound's core physicochemical properties, calculated to assist in predictive pharmacokinetic modeling[1].
| Property | Value | Pharmacological Implication |
| Chemical Name | N-[2-(3-aminophenoxy)ethyl]acetamide | Standard IUPAC nomenclature. |
| CAS Number | 1171153-22-2 | Unique registry identifier. |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Indicates a low-molecular-weight fragment. |
| Molecular Weight | 194.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| SMILES String | CC(=O)NCCOc1cccc(N)c1 | Useful for in silico docking and cheminformatics. |
| Topological Polar Surface Area | 64.35 Ų | Excellent for membrane permeability (well below the 140 Ų limit). |
| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH) | Facilitates target engagement (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 (Aniline N, Ether O, Amide O) | Enhances aqueous solubility. |
| Rotatable Bonds | 5 | Provides conformational adaptability in binding pockets. |
Chemical Reactivity & Mechanistic Pathways
The true power of this building block lies in its chemoselectivity . The molecule contains two nitrogenous groups with vastly different electronic environments:
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The Aromatic Amine (Aniline): The nitrogen lone pair is partially delocalized into the electron-rich phenoxy ring. While this makes it less nucleophilic than an aliphatic amine, it is highly reactive towards strong electrophiles (acyl chlorides, sulfonyl chlorides) and transition-metal-catalyzed cross-couplings (Buchwald-Hartwig)[2].
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The Acetamide Group: The lone pair on this nitrogen is heavily delocalized into the adjacent carbonyl group, rendering it non-nucleophilic under standard conditions. It serves as a stable, built-in pharmacophore or a protected primary amine[3].
Fig 1: Structural reactivity map of N-[2-(3-aminophenoxy)ethyl]acetamide.
Experimental Protocols: Synthesis and Functionalization
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific in-process controls (IPCs) and causality explanations to guarantee reproducibility.
Protocol A: De Novo Synthesis of the Building Block
This two-step sequence utilizes commercially available starting materials to construct the ether linkage, followed by a chemoselective reduction.
Fig 2: De novo synthetic workflow for N-[2-(3-aminophenoxy)ethyl]acetamide.
Step 1: Williamson Etherification
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Materials: 3-Nitrophenol (1.0 eq), N-(2-bromoethyl)acetamide (1.1 eq), K₂CO₃ (2.0 eq), Anhydrous DMF.
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Procedure:
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Charge a flame-dried flask with 3-nitrophenol and DMF.
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Add K₂CO₃ and stir for 15 minutes. Causality: Potassium carbonate is a mild base that quantitatively deprotonates the phenol to form the highly nucleophilic phenoxide without risking base-catalyzed hydrolysis of the acetamide reagent.
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Add N-(2-bromoethyl)acetamide and heat to 80 °C for 12 hours.
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Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the bright yellow nitrophenol spot indicates completion.
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Workup: Quench with water, extract with EtOAc. Wash the organic layer with 1M NaOH. Causality: The NaOH wash removes any unreacted 3-nitrophenol by pulling it into the aqueous phase, ensuring high purity of the intermediate.
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Step 2: Catalytic Hydrogenation
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Materials: Nitro intermediate (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol, H₂ gas.
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Procedure:
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Dissolve the intermediate in Methanol and degas with N₂ for 10 minutes.
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Carefully add Pd/C. Purge the flask with H₂ gas (balloon pressure) and stir at room temperature for 4 hours. Causality: Room temperature and ambient pressure are strictly maintained to prevent hydrogenolysis (cleavage) of the ether bond, which can occur under harsh hydrogenation conditions.
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Self-Validation (IPC): LC-MS analysis will show a mass shift from [M+H]⁺ of the nitro compound to the corresponding aniline ([M+H]⁺ = 195.2).
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Workup: Filter the suspension through a pad of Celite to safely remove the pyrophoric palladium catalyst. Concentrate in vacuo to yield the target product.
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Protocol B: Chemoselective Amidation of the Aniline Moiety
When incorporating this building block into a larger drug molecule, the aniline nitrogen is typically the site of attachment[2].
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Materials: N-[2-(3-aminophenoxy)ethyl]acetamide (1.0 eq), Target Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
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Procedure:
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Pre-activate the carboxylic acid by mixing it with HATU and DIPEA in DMF for 15 minutes at room temperature. Causality: The aniline is electronically deactivated. Pre-activation with HATU forms a highly reactive HOAt ester, overcoming the low nucleophilicity of the aromatic amine and preventing sluggish reaction kinetics.
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Add the aniline building block and stir for 4–6 hours.
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Self-Validation (IPC): Monitor by LC-MS. The target product will form cleanly without any competitive acylation at the acetamide nitrogen, proving the orthogonality of the system.
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Applications in Drug Design
In modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) or allosteric modulators, the spatial orientation of functional groups is critical.
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Vector Control: The meta-substitution pattern of the phenoxy ring forces a ~120° exit vector. This specific geometry is highly effective for directing the flexible ethoxy-acetamide tail out of a deep binding pocket and into the solvent-exposed region.
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Toxicity Mitigation: By utilizing an acetamide rather than a basic primary or secondary aliphatic amine, the molecule avoids off-target interactions with the hERG potassium channel, a common cause of cardiotoxicity in early drug development[3].
References
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American Elements. "Amides | Products | Applications in Pharmaceutical Synthesis." American Elements Database. Available at:[Link][3]
